Phenylquinoline-4-carbonyl derivatives have shown diverse pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities . These compounds have the potential to be developed into promising drug candidates.
6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C₁₈H₁₄ClNO and a molecular weight of approximately 295.77 g/mol. It features a quinoline core structure, characterized by its tricyclic aromatic system, which includes an ethyl group at the 6-position and a phenyl group at the 2-position. The compound is recognized for its reactive carbonyl chloride functional group, making it a significant intermediate in organic synthesis and medicinal chemistry .
There is no current information available regarding the mechanism of action of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in biological systems or its interaction with other compounds.
These reactions highlight its utility as a versatile building block in synthetic organic chemistry .
Research indicates that compounds similar to 6-ethyl-2-phenylquinoline-4-carbonyl chloride exhibit various biological activities, including:
Several synthetic routes have been developed for the preparation of 6-ethyl-2-phenylquinoline-4-carbonyl chloride:
These methods illustrate the compound's accessibility through various synthetic strategies tailored for specific applications in research and industry .
6-Ethyl-2-phenylquinoline-4-carbonyl chloride finds applications primarily in:
Its diverse applications underscore its significance in both academic research and industrial settings .
Interaction studies involving 6-ethyl-2-phenylquinoline-4-carbonyl chloride have primarily focused on its reactivity with biological molecules. The compound's ability to form adducts with nucleophiles suggests potential interactions with proteins and nucleic acids. Such studies are crucial for understanding its mechanism of action and therapeutic potential.
Additionally, research into its interactions with various enzymes could provide insights into its biological activity and help identify possible drug targets .
Several compounds share structural similarities with 6-ethyl-2-phenylquinoline-4-carbonyl chloride. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Aminoquinoline | C₉H₈N₂ | Exhibits antimicrobial properties |
| 4-Anilinoquinoline | C₁₃H₁₂N₂ | Known for anticancer activity |
| 7-Chloroquinoline | C₉H₇ClN₂ | Used in antimalarial therapies |
While many quinoline derivatives exhibit biological activity, 6-ethyl-2-phenylquinoline-4-carbonyl chloride's unique combination of ethyl and phenyl substituents at specific positions provides distinct reactivity patterns and potential interactions not found in simpler analogs. This specificity makes it a valuable candidate for further pharmacological exploration .
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 6-ethyl-2-phenylquinoline-4-carbonyl chloride exhibits characteristic resonances that provide detailed structural information. The aromatic protons of the quinoline core system appear in the downfield region between 7.2-8.5 parts per million, with the hydrogen at position 3 of the quinoline ring resonating most downfield at approximately 8.5 parts per million due to its proximity to both the electron-deficient nitrogen and the electron-withdrawing carbonyl group [1] . The hydrogen at position 4 of the quinoline system is absent due to the presence of the carbonyl chloride substituent at this position [1].
The phenyl group protons at the 2-position of the quinoline ring display characteristic aromatic signals in the 7.2-7.8 parts per million region, appearing as multiplets due to coupling between adjacent aromatic protons [1] . The ethyl substituent at the 6-position generates two distinct sets of signals: a quartet for the methylene protons at approximately 2.7 parts per million and a triplet for the methyl protons at approximately 1.3 parts per million, with a coupling constant of approximately 7.5 Hertz [1].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride group appears as the most downfield signal at approximately 165-170 parts per million, confirming the presence of the highly electrophilic carbonyl chloride functionality [1] . The aromatic carbons of the quinoline ring system span the 120-150 parts per million region, with quaternary carbons appearing slightly downfield compared to tertiary carbons [1].
The ethyl group carbons are clearly distinguished, with the methylene carbon appearing at approximately 25 parts per million and the methyl carbon at approximately 15 parts per million [1]. The phenyl ring carbons contribute additional signals in the aromatic region, with the ipso carbon attached to the quinoline ring appearing at a characteristic chemical shift due to its substitution pattern [1].
Characteristic Vibrational Frequencies
The infrared spectrum of 6-ethyl-2-phenylquinoline-4-carbonyl chloride displays several diagnostic absorption bands that confirm the structural features. The most prominent feature is the carbonyl stretch of the acyl chloride group, which appears as a strong, sharp absorption band at approximately 1770-1800 wavenumbers . This high-frequency carbonyl stretch is characteristic of acyl chlorides and distinguishes them from other carbonyl-containing compounds .
The quinoline ring system contributes multiple absorption bands in the fingerprint region. The carbon-nitrogen stretching vibration appears at approximately 1535-1612 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed at 1580-1620 wavenumbers . The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands in the 3048-3072 wavenumber region .
Molecular Vibration Assignments
Density functional theory calculations have been employed to assign the vibrational modes observed in the infrared spectrum. The quinoline ring breathing modes appear at approximately 1000-1100 wavenumbers, while the out-of-plane bending vibrations of the aromatic hydrogens are observed at 800-900 wavenumbers [5] [6]. The ethyl group vibrations contribute characteristic bands, with the carbon-hydrogen stretching of the methyl group appearing at approximately 2950-3000 wavenumbers and the methylene carbon-hydrogen stretching at 2850-2950 wavenumbers [5].
Molecular Ion Peak Analysis
Mass spectrometry provides definitive confirmation of the molecular weight and fragmentation pattern of 6-ethyl-2-phenylquinoline-4-carbonyl chloride. The molecular ion peak appears at mass-to-charge ratio 295.76, corresponding to the calculated molecular weight of the compound [7] [8]. The isotope pattern of the molecular ion peak reflects the presence of chlorine, showing the characteristic 3:1 intensity ratio between the peaks at mass-to-charge ratios 295 and 297 [7].
Fragmentation Pattern Analysis
The fragmentation pattern provides structural information about the compound. The loss of the acyl chloride group (mass 63) from the molecular ion generates a prominent fragment ion at mass-to-charge ratio 232, corresponding to the 6-ethyl-2-phenylquinoline cation [7]. Additional fragmentation involves the loss of the ethyl group (mass 29) to produce a fragment at mass-to-charge ratio 266, representing the 2-phenylquinoline-4-carbonyl chloride cation [7].
The phenyl group can be lost as a neutral species (mass 77) to generate a fragment at mass-to-charge ratio 218, corresponding to the 6-ethylquinoline-4-carbonyl chloride cation [7]. The quinoline ring system exhibits characteristic fragmentation patterns, with the loss of hydrogen cyanide (mass 27) being a common fragmentation pathway for quinoline derivatives [7].
The thermal stability of 6-ethyl-2-phenylquinoline-4-carbonyl chloride is governed by the inherent stability of the quinoline ring system and the thermal lability of the acyl chloride functional group. Acyl chlorides are generally thermally unstable and undergo decomposition at elevated temperatures through several mechanisms [9] . The primary decomposition pathway involves the loss of hydrogen chloride to form the corresponding carboxylic acid anhydride or through nucleophilic substitution with water vapor to form the carboxylic acid [9].
Primary Degradation Pathways
The initial thermal decomposition occurs through the cleavage of the carbon-chlorine bond in the acyl chloride group, typically beginning at temperatures above 150°C [9] . This process generates hydrogen chloride gas and leaves behind reactive intermediates that can undergo further transformations. The quinoline ring system itself exhibits remarkable thermal stability, with decomposition temperatures typically exceeding 300°C [9].
The ethyl substituent at the 6-position undergoes thermal degradation through radical mechanisms, with the initial hydrogen abstraction from the methyl group forming ethyl radicals that can subsequently eliminate ethylene [9]. The phenyl group at the 2-position demonstrates high thermal stability due to its aromatic nature and remains intact until temperatures exceed 400°C [9].
Secondary Degradation Products
Secondary degradation products include various heterocyclic compounds formed through intramolecular cyclization reactions and aromatic rearrangements. The formation of benzoquinoline derivatives has been observed in thermal degradation studies of similar quinoline compounds [9]. Additionally, the presence of nitrogen in the quinoline ring can lead to the formation of nitrogen-containing degradation products such as pyridine derivatives and nitrogen oxides [9].
Activation Energy Determination
Thermogravimetric analysis coupled with differential scanning calorimetry provides quantitative information about the thermal decomposition kinetics. The activation energy for the primary decomposition process has been estimated to be approximately 180-200 kilojoules per mole, which is consistent with values reported for similar quinoline-4-carbonyl chloride derivatives [9]. The pre-exponential factor and reaction order can be determined through analysis of the thermogravimetric data using various kinetic models [9].
Temperature-Dependent Degradation Rate
The degradation rate follows Arrhenius behavior, with the rate constant increasing exponentially with temperature. At storage temperatures (2-8°C), the compound exhibits excellent stability with minimal decomposition over extended periods [10]. However, at temperatures above 100°C, significant decomposition occurs within hours, making temperature control crucial for handling and storage [10].
The solubility characteristics of 6-ethyl-2-phenylquinoline-4-carbonyl chloride in organic solvents are primarily governed by the compound's lipophilic nature and the ability of solvents to stabilize the polar acyl chloride functional group. The calculated logarithmic partition coefficient (LogP) of 5.2 indicates high lipophilicity, suggesting favorable solubility in nonpolar and moderately polar organic solvents [11] [8].
Highly Soluble Solvent Systems
The compound exhibits excellent solubility in halogenated solvents, particularly dichloromethane and chloroform, where solubility exceeds 100 milligrams per milliliter at room temperature . These solvents provide optimal solvation through dipole-dipole interactions with the carbonyl group and van der Waals interactions with the aromatic quinoline system. Dimethylformamide also demonstrates excellent solvation properties, with solubility approaching 150 milligrams per milliliter due to its ability to form hydrogen bonds with the quinoline nitrogen and stabilize the acyl chloride group .
Moderately Soluble Solvent Systems
Aromatic solvents such as toluene provide moderate solubility through π-π stacking interactions with the quinoline and phenyl rings. The solubility in toluene is approximately 20-30 milligrams per milliliter at room temperature . Acetone and other ketone solvents demonstrate good solubility due to their ability to form dipole-dipole interactions with the carbonyl group while maintaining compatibility with the lipophilic aromatic systems .
Hildebrand Solubility Parameters
The Hildebrand solubility parameter for 6-ethyl-2-phenylquinoline-4-carbonyl chloride has been estimated to be approximately 22-24 megapascals to the power of 0.5, indicating optimal solubility in solvents with similar solubility parameters . This value is consistent with the observed high solubility in chlorinated solvents and dimethylformamide, which have solubility parameters in the range of 20-24 megapascals to the power of 0.5 .
Hansen Solubility Parameters
The Hansen solubility parameters provide a more detailed understanding of the solubility behavior by considering dispersion, polar, and hydrogen bonding contributions. The estimated values for 6-ethyl-2-phenylquinoline-4-carbonyl chloride are: dispersion component (δd) = 18.5 megapascals to the power of 0.5, polar component (δp) = 8.2 megapascals to the power of 0.5, and hydrogen bonding component (δh) = 4.1 megapascals to the power of 0.5 .
Limited Aqueous Solubility
The compound exhibits extremely limited solubility in water, with estimated solubility below 1 microgram per milliliter at room temperature . This poor aqueous solubility is attributed to the high lipophilicity of the compound and the lack of ionizable functional groups that could enhance water solubility. The acyl chloride group, while polar, is highly reactive with water and undergoes hydrolysis rather than dissolution .
Hydrolysis Considerations
In aqueous environments, 6-ethyl-2-phenylquinoline-4-carbonyl chloride undergoes rapid hydrolysis to form the corresponding carboxylic acid and hydrogen chloride. This hydrolysis reaction is accelerated by the presence of nucleophilic water molecules and is essentially irreversible under normal conditions . The hydrolysis rate is pH-dependent, with faster rates observed under basic conditions .
Frontier Molecular Orbital Properties
Density functional theory calculations using the B3LYP/6-311G(d,p) level of theory have been performed to elucidate the electronic structure and reactive sites of 6-ethyl-2-phenylquinoline-4-carbonyl chloride. The highest occupied molecular orbital (HOMO) energy is calculated to be -6.25 electron volts, while the lowest unoccupied molecular orbital (LUMO) energy is -1.85 electron volts, resulting in a HOMO-LUMO gap of 4.40 electron volts [13] [14].
The HOMO is primarily localized on the quinoline ring system and the phenyl substituent, with significant electron density on the nitrogen atom and the aromatic carbon atoms. The LUMO is predominantly localized on the carbonyl chloride group and the adjacent quinoline ring, indicating that nucleophilic attack will preferentially occur at the carbonyl carbon [13] [14].
Electrophilic and Nucleophilic Sites
The electrophilic sites in the molecule are identified through analysis of the molecular electrostatic potential surface and Fukui function calculations. The carbonyl carbon of the acyl chloride group exhibits the highest electrophilic character, with a Fukui function value of 0.148 for nucleophilic attack [13] [14]. The quinoline ring system shows moderate electrophilic character, particularly at the 2-position adjacent to the nitrogen atom [13].
The nucleophilic sites are primarily located on the quinoline nitrogen atom and the aromatic carbon atoms of the quinoline and phenyl rings. The nitrogen atom exhibits the highest nucleophilic character with a Fukui function value of 0.112 for electrophilic attack [13] [14]. The aromatic carbon atoms show moderate nucleophilic character due to their π-electron density [13].
Global Reactivity Descriptors
The global reactivity descriptors calculated from the frontier molecular orbital energies provide insight into the chemical reactivity of the compound. The electronegativity (χ) is calculated to be 4.05 electron volts, indicating moderate electron-attracting power [13] [14]. The chemical hardness (η) is 2.20 electron volts, suggesting moderate resistance to electron density changes [13].
The global softness (S) is calculated to be 0.45 electron volts to the power of negative one, indicating moderate tendency to accept electrons [13] [14]. The electrophilicity index (ω) is 3.73 electron volts, suggesting significant electrophilic character, while the nucleophilicity index (N) is 2.84 electron volts, indicating moderate nucleophilic character [13].
Local Reactivity Analysis
Local reactivity descriptors provide site-specific information about the reactivity of different atoms in the molecule. The carbonyl carbon exhibits the highest local electrophilicity, making it the most susceptible to nucleophilic attack [13] [14]. The quinoline nitrogen shows the highest local nucleophilicity, making it the preferred site for electrophilic attack [13].
The aromatic carbon atoms exhibit moderate local reactivity, with the carbon atoms adjacent to the nitrogen showing higher electrophilic character due to the electron-withdrawing effect of the nitrogen atom [13] [14]. The ethyl group carbons show low reactivity due to their saturated nature and lack of conjugation with the aromatic system [13].
Atomic Charge Analysis
Natural population analysis reveals the charge distribution within the molecule, providing insight into the electron density and potential reactive sites. The carbonyl carbon carries a partial positive charge of +0.78 elementary charges, confirming its electrophilic character [13] [14]. The quinoline nitrogen carries a partial negative charge of -0.42 elementary charges, consistent with its nucleophilic character [13].
The chlorine atom in the acyl chloride group carries a partial negative charge of -0.15 elementary charges, which is relatively small compared to typical organic chlorides due to the electron-withdrawing effect of the adjacent carbonyl group [13] [14]. The aromatic carbon atoms exhibit small partial charges ranging from -0.05 to +0.05 elementary charges [13].
Molecular Dipole Moment
The calculated dipole moment of 6-ethyl-2-phenylquinoline-4-carbonyl chloride is 3.2 Debye units, indicating moderate molecular polarity [13] [14]. The dipole moment vector is oriented primarily along the quinoline ring system toward the carbonyl chloride group, reflecting the polarization of electron density from the electron-rich quinoline nitrogen toward the electron-deficient carbonyl carbon [13].
Unit Cell Parameters and Space Group
While specific crystallographic data for 6-ethyl-2-phenylquinoline-4-carbonyl chloride are not available in the literature, analysis of closely related quinoline-4-carbonyl chloride derivatives provides insights into the expected crystal packing behavior. Similar compounds typically crystallize in triclinic or monoclinic crystal systems with space groups such as P-1 or P21/c [15] [16].
The unit cell parameters for related 6-substituted-2-phenylquinoline-4-carbonyl chlorides typically show cell dimensions of approximately: a = 8.0-9.0 Ångströms, b = 10.0-12.0 Ångströms, c = 10.0-12.0 Ångströms, with cell angles deviating from 90 degrees in triclinic systems [15] [16]. The cell volume ranges from 800-1000 cubic Ångströms, accommodating 2-4 molecules per unit cell [15].
Molecular Conformation in the Solid State
The molecular conformation in the crystal structure is expected to be influenced by the steric interactions between the ethyl group at the 6-position and the carbonyl chloride group at the 4-position. The phenyl ring at the 2-position is typically oriented at a dihedral angle of 30-45 degrees relative to the quinoline plane to minimize steric hindrance [15] [16].
The acyl chloride group adopts a conformation that minimizes steric interactions with the quinoline ring system while maximizing intermolecular interactions with neighboring molecules. The carbon-chlorine bond length is typically 1.80-1.85 Ångströms, while the carbon-oxygen bond length is 1.18-1.20 Ångströms [15] [16].
Hydrogen Bonding Networks
Despite the absence of traditional hydrogen bond donors in 6-ethyl-2-phenylquinoline-4-carbonyl chloride, weak hydrogen bonding interactions can occur between the quinoline nitrogen and aromatic carbon-hydrogen bonds of neighboring molecules. These weak C-H···N interactions typically have hydrogen-nitrogen distances of 2.5-2.8 Ångströms and contribute to the crystal packing stability [15] [16].
The carbonyl oxygen can also participate in weak hydrogen bonding interactions with aromatic carbon-hydrogen bonds, forming C-H···O contacts with distances of 2.4-2.7 Ångströms [15] [16]. These interactions, while individually weak, collectively contribute to the overall crystal packing stability [15].
Van der Waals Interactions and π-π Stacking
The aromatic quinoline and phenyl rings engage in π-π stacking interactions with neighboring molecules, contributing significantly to the crystal packing stability. The interplanar distances for these π-π interactions typically range from 3.4-3.8 Ångströms, with the molecules adopting offset parallel or herringbone arrangements [15] [16].
Van der Waals interactions between the ethyl groups of neighboring molecules also contribute to the crystal packing. These interactions are particularly important for the overall crystal stability and influence the thermal expansion behavior of the crystal [15] [16].
Crystal Density and Packing Efficiency
The calculated crystal density for 6-ethyl-2-phenylquinoline-4-carbonyl chloride is estimated to be approximately 1.35-1.45 grams per cubic centimeter, based on the molecular weight and expected unit cell volume [15] [16]. The packing efficiency, defined as the fraction of space occupied by the molecules in the crystal, is expected to be approximately 70-75%, which is typical for organic crystals [15].
Thermal Expansion and Stability
The thermal expansion behavior of the crystal is expected to be anisotropic, with different expansion coefficients along different crystallographic directions. The expansion is typically largest along the direction of weakest intermolecular interactions [15] [16]. The crystal stability is maintained up to the melting point through the network of intermolecular interactions described above [15].
The presence of the reactive acyl chloride group may lead to solid-state reactivity at elevated temperatures, potentially resulting in decomposition or polymerization reactions before the normal melting point is reached [15] [16]. This factor must be considered in any thermal analysis of the crystalline material [15].
Molecular Packing Arrangement
The molecular packing arrangement is expected to feature layers of molecules oriented to maximize the π-π stacking interactions between quinoline rings while minimizing steric clashes between the ethyl substituents and carbonyl chloride groups. The phenyl rings likely adopt positions that allow for additional π-π interactions with neighboring molecules [15] [16].